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Compound of Interest

Compound Name: H-D-Tyr(tBu)-OH

Cat. No.: B554729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
amino acid derivative H-D-Tyr(tBu)-OH, focusing on Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS). This document is intended to be a valuable resource for researchers
and professionals in the fields of peptide chemistry, drug discovery, and analytical chemistry.

Introduction

H-D-Tyr(tBu)-OH, also known as O-(tert-butyl)-D-tyrosine, is a protected form of the amino
acid D-tyrosine. The tert-butyl protecting group on the phenolic hydroxyl function prevents
unwanted side reactions during peptide synthesis. Accurate characterization of this compound
is crucial for quality control and to ensure the integrity of the final peptide product. This guide
presents key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

While specific experimental spectra for H-D-Tyr(tBu)-OH are not readily available in the public
domain, this section provides expected data based on the analysis of closely related
compounds and general principles of spectroscopy.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a
compound. For H-D-Tyr(tBu)-OH, with a molecular formula of C13H19NOs and a molecular
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weight of 237.29 g/mol , the expected mass spectral data are summarized below.

Analysis Expected [M+H]* (m/z) Expected [M+Na]* (m/z)

H-D-Tyr(tBu)-OH 238.14 260.12

Table 1: Predicted Mass Spectrometry Data for H-D-Tyr(tBu)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment
of atoms within a molecule. The expected chemical shifts for H-D-Tyr(tBu)-OH are predicted
based on the known spectra of similar tyrosine derivatives.

IH NMR:
Expected Chemical o
Proton _ Multiplicity Notes
Shift (ppm)
Protons on the
Aromatic (2H) 6.8-7.2 Doublet aromatic ring ortho to
the ether linkage.
Protons on the
Aromatic (2H) 6.6 - 6.9 Doublet aromatic ring meta to
the ether linkage.
Triplet or Doublet of Alpha-proton of the
o-CH 35-40 . _
Doublets amino acid backbone.
) Beta-protons of the
B-CHz 28-3.2 Multiplet ) )
amino acid backbone.
_ Protons of the tert-
tert-Butyl (9H) 12-14 Singlet

butyl protecting group.

Table 2: Predicted *H NMR Chemical Shifts for H-D-Tyr(tBu)-OH.

13C NMR:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b554729?utm_src=pdf-body
https://www.benchchem.com/product/b554729?utm_src=pdf-body
https://www.benchchem.com/product/b554729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=0) 170 - 175

Aromatic C-O 150 - 155

Aromatic C (quaternary) 130 - 135

Aromatic CH 115-130

C(CHs)s (quaternary) 75 - 80

a-CH 55 - 60

B-CHz 35-40

C(CHs)s 28 - 30

Table 3: Predicted 3C NMR Chemical Shifts for H-D-Tyr(tBu)-OH.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Mass Spectrometry (Electrospray lonization - ESI)

Objective: To determine the molecular weight of H-D-Tyr(tBu)-OH.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:

o Sample Preparation: Dissolve approximately 1 mg of H-D-Tyr(tBu)-OH in 1 mL of a suitable
solvent (e.g., methanol, acetonitrile, or water). The final concentration should be in the range
of 1-10 pg/mL.[1]

« Infusion: The sample solution is introduced into the ESI source via direct infusion or through
a liquid chromatography (LC) system.
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« lonization: A high voltage is applied to the sample solution as it exits a capillary, generating a
fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-
phase ions.

o Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight)
where they are separated based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

o Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated
molecule [M+H]* and other adducts like [M+Na]*.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of H-D-Tyr(tBu)-OH.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Dissolve 5-10 mg of H-D-Tyr(tBu)-OH in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., Deuterium Oxide - D20, Methanol-d4 - CDsOD, or Chloroform-d -
CDCIs) in an NMR tube. The choice of solvent can affect the chemical shifts.[2][3]

o Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and
shimmed to optimize the magnetic field homogeneity.

e 'H NMR Acquisition:
o A standard one-pulse experiment is performed to acquire the proton spectrum.

o Key parameters include the spectral width, acquisition time, relaxation delay, and number
of scans.

e 13C NMR Acquisition:
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o A proton-decoupled 13C experiment is typically performed to obtain a spectrum with single
lines for each unique carbon atom.

o Due to the low natural abundance of 13C, a larger number of scans is usually required
compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced (e.g., to TMS or the residual solvent peak).

o Spectral Analysis: The chemical shifts, multiplicities (splitting patterns), and integration
values of the peaks are analyzed to assign them to the specific protons and carbons in the
H-D-Tyr(tBu)-OH molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like H-D-Tyr(tBu)-OH.
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A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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